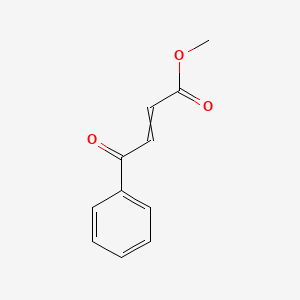
Methyl 4-oxo-4-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C11H10O3 It is a derivative of acrylate, featuring a benzoyl group attached to the acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-4-phenylbut-2-enoate can be synthesized through the benzoylation of methyl acrylate. One common method involves the reaction of methyl acrylate with benzoyl chloride in the presence of a catalyst such as zerovalent nickel. The reaction typically occurs under mild conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of methyl 3-benzoylacrylate may involve the recycling of byproducts from other chemical processes. For example, a method has been developed to obtain 3-benzoyl acrylate by recycling Michael addition byproducts. This process involves adjusting the pH of a solution containing the byproducts and carrying out a decomposition reaction at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The acrylate moiety can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate moiety under basic conditions.
Major Products Formed
Oxidation: Benzoyl acrylic acid.
Reduction: Methyl 3-hydroxyacrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acrylates.
Industry: Utilized in the production of polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-benzoylacrylate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds. The acrylate moiety can undergo polymerization, leading to the formation of polymeric materials with unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-benzoylacrylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acrylate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Benzoyl chloride: Used as a reagent in the synthesis of methyl 3-benzoylacrylate.
Uniqueness
Methyl 4-oxo-4-phenylbut-2-enoate is unique due to the presence of both the benzoyl and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
methyl 4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
ZNEGOHIZLROWAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















